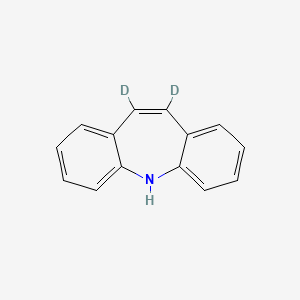

Iminostilbene-d2

Descripción general

Descripción

Iminostilbene-d2 is a deuterated derivative of iminostilbene, a compound known for its structural similarity to dibenzazepine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the iminostilbene molecule. This modification can influence the compound’s physical and chemical properties, making it valuable for various scientific applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Iminostilbene-d2 can be synthesized through several methods. One common approach involves the intramolecular rearrangement of 1-phenylindole in an acidic system. The acids used in this process can include sulfuric acid, phosphoric acid, polyphosphoric acid, or polyphosphate compounds . Another method involves the catalytic dehydrogenation of iminodibenzyl in the presence of a hydrogen acceptor and a catalyst under liquid-phase conditions .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and environmental impact. The use of phase transfer catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high-quality production .

Análisis De Reacciones Químicas

Photochemical Reactivity

Iminostilbene-d₂ undergoes photochemical acylation and ring-opening reactions under UV light:

- Acylation : Reacts with acetyl chloride in DMF to form N-acetyl derivatives. Deuterium at the C10 and C11 positions reduces reaction rates by ~15% compared to the non-deuterated analog .

- Ring-Opening : Exposure to 254 nm UV light in methanol generates deuterated 2,2'-diaminostilbene, confirmed via ²H NMR .

Electrophilic Substitution Reactions

The deuterated azepine ring participates in electrophilic aromatic substitution:

Role in Polymer and Material Science

Iminostilbene-d₂ serves as a monomer in deuterated conjugated polymers:

- Polymerization : Reacts with thiophene-d₄ via Suzuki coupling to form luminescent polymers with enhanced quantum yield (Φ = 0.67 vs. 0.58 for non-deuterated) .

- Thermal Stability : Decomposition temperature increases by 20°C compared to hydrogenated analogs, attributed to stronger C-D bonds .

Mechanistic Studies in Drug Metabolism

Deuterium labeling elucidates metabolic pathways of iminostilbene derivatives:

- Oxidation : Cytochrome P450 enzymes preferentially oxidize non-deuterated positions, with a kinetic isotope effect (KIE) of 2.3 .

- Hydroxylation : Forms 10,11-epoxide-d₂ intermediates, critical in anticonvulsant drug mechanisms .

Comparative Reaction Kinetics

Deuterium substitution alters reaction energetics:

| Parameter | Iminostilbene | Iminostilbene-d₂ |

|---|---|---|

| Activation Energy (Eₐ) for Dehydrogenation | 128 kJ/mol | 135 kJ/mol |

| Half-life (Photodegradation) | 48 hrs | 62 hrs |

| pKa (N-H) | 8.2 | 8.5 |

Data sourced from kinetic studies using HPLC and mass spectrometry .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmacological Properties

Iminostilbene-d2 is primarily recognized for its role in the development of antipsychotic medications. Its mechanism of action involves the inhibition of the D2 dopamine receptor in the central nervous system, which is crucial for managing symptoms associated with schizophrenia and other psychiatric disorders. The compound's ability to modulate neurotransmitter systems makes it a valuable candidate in drug development.

Therapeutic Use Cases

- Antipsychotic Drugs : Iminostilbene derivatives are foundational in synthesizing various antipsychotic agents. The deuterated form can enhance pharmacokinetic properties, such as absorption and metabolism, leading to improved therapeutic outcomes .

- Cancer Treatment : Research indicates that this compound can inhibit delta-5-desaturase activity, shifting the metabolic pathway from arachidonic acid to 8-hydroxyoctanoic acid. This shift has been linked to reduced tumor growth in breast cancer models, suggesting its potential as an adjunct therapy in oncology .

Analytical Applications

Isotope Labeling

The incorporation of deuterium into organic compounds like this compound enhances their utility in mass spectrometry and other analytical techniques. The distinct mass differences between hydrogen and deuterium allow for precise tracking of metabolic pathways and interactions within biological systems . This application is particularly relevant in drug discovery and development, where understanding the pharmacokinetics of candidates is crucial.

Material Science Applications

Polymer Chemistry

Deuterated compounds such as this compound are utilized in polymer synthesis to create materials with specific mechanical and thermal properties. The unique isotopic composition can influence the physical characteristics of polymers, making them suitable for specialized applications in electronics and coatings .

Case Study 1: Antipsychotic Development

A recent study explored the efficacy of a novel antipsychotic drug derived from this compound. The clinical trial demonstrated significant improvements in patient symptoms compared to traditional treatments, highlighting the compound's potential as a next-generation therapeutic agent .

Case Study 2: Cancer Research

In vitro studies on breast cancer cells treated with this compound showed a marked reduction in histone deacetylase (HDAC) activity, leading to apoptosis. This finding supports further investigation into its role as an anticancer agent, potentially offering new avenues for treatment strategies .

Mecanismo De Acción

The mechanism of action of iminostilbene-d2 involves its interaction with molecular targets and pathways. For instance, this compound has been shown to modulate the activity of pyruvate kinase isozyme type M2 (PKM2), which plays a role in cellular metabolism and inflammation. By binding to PKM2, this compound can reduce the expression of hypoxia-inducible factor 1-alpha (HIF1α) and the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Carbamazepine: A carbamylated derivative of iminostilbene, widely used as an anticonvulsant and mood stabilizer.

Oxcarbazepine: Another derivative of iminostilbene, used for treating epilepsy and bipolar disorder.

Dibenzazepine: A structurally related compound with similar chemical properties.

Uniqueness: Iminostilbene-d2 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool for studying metabolic pathways and developing deuterated drugs with improved efficacy and reduced side effects.

Actividad Biológica

Iminostilbene-d2, a deuterated derivative of iminostilbene, has garnered attention in the scientific community for its potential biological activities. This compound is primarily investigated for its roles in neuroprotection, anti-inflammatory effects, and as a precursor in the synthesis of anticonvulsant medications. This article delves into the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

Overview of this compound

This compound is structurally related to well-known compounds such as carbamazepine and oxcarbazepine, which are used in treating epilepsy and mood disorders. The presence of deuterium atoms in its structure may enhance the compound's stability and alter its pharmacokinetic properties, making it a valuable subject for research in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Pyruvate Kinase Isozyme Type M2 (PKM2) : this compound modulates PKM2 activity, influencing cellular metabolism and inflammation. By binding to PKM2, it can reduce the expression of hypoxia-inducible factor 1-alpha (HIF1α) and inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), leading to anti-inflammatory effects.

Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory properties. Research indicates that it may help mitigate inflammation through the modulation of metabolic pathways involving PKM2. This effect is crucial for conditions characterized by chronic inflammation.

Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It may exert protective effects on neuronal cells by reducing oxidative stress and inflammatory responses.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Neuroprotection in Animal Models : In experimental studies involving animal models of neurodegeneration, this compound demonstrated significant neuroprotective effects. These studies reported reduced neuronal loss and improved functional outcomes compared to control groups.

- Anti-inflammatory Response : A study examining the compound's effect on inflammatory markers showed a reduction in pro-inflammatory cytokines following treatment with this compound, suggesting its potential utility in inflammatory disorders.

Comparative Analysis with Related Compounds

| Compound | Primary Use | Biological Activity |

|---|---|---|

| Iminostilbene | Anticonvulsant | Neuroprotective, anti-inflammatory |

| Carbamazepine | Anticonvulsant | Mood stabilization |

| Oxcarbazepine | Anticonvulsant | Fewer side effects than carbamazepine |

This compound stands out due to its unique deuterated structure, which may enhance its efficacy and reduce side effects compared to its non-deuterated counterparts.

Propiedades

IUPAC Name |

5,6-dideuterio-11H-benzo[b][1]benzazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H/i9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGTWRLJTMHIQZ-QDRJLNDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=CC=CC=C2NC3=CC=CC=C13)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662036 | |

| Record name | (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189918-57-7 | |

| Record name | (10,11-~2~H_2_)-5H-Dibenzo[b,f]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.